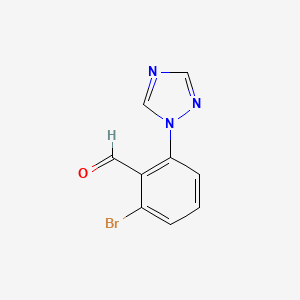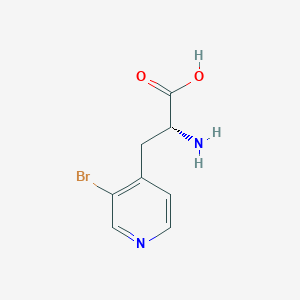![molecular formula C9H21NO2 B15275239 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C9H21NO2. It is a clear, colorless to light yellow liquid that is soluble in water and various organic solvents. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-(2-chloroethoxy)ethanol with 2,2-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial distillation columns and other separation techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Alkyl chlorides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: In the preparation of bioconjugates and as a linker in the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: In the production of low-density packaging foams and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-{2-[(2,2-Dimethylamino)ethoxy]ethanol: Similar structure but with a dimethylamino group instead of a dimethylpropylamino group.
2-{2-[(2-Aminoethoxy)ethoxy]ethanol: Contains an aminoethoxy group instead of a dimethylpropylamino group.
Uniqueness
2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to act as a nucleophile and its solubility in various solvents make it particularly useful in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C9H21NO2 |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
2-[2-(2,2-dimethylpropylamino)ethoxy]ethanol |
InChI |
InChI=1S/C9H21NO2/c1-9(2,3)8-10-4-6-12-7-5-11/h10-11H,4-8H2,1-3H3 |
Clave InChI |
AWDXGZZOYKLOPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CNCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)


![2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B15275198.png)







![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)
